molecular formula C11H24Cl2N2 B1450354 1-(3-Methylcyclohexyl)piperazine dihydrochloride CAS No. 1609408-92-5

1-(3-Methylcyclohexyl)piperazine dihydrochloride

Cat. No.: B1450354
CAS No.: 1609408-92-5
M. Wt: 255.22 g/mol
InChI Key: PSERMAHGJPFIMP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(3-Methylcyclohexyl)piperazine dihydrochloride is a chemical compound with the molecular formula C11H22N2·2HCl. It is a derivative of piperazine, where the piperazine ring is substituted with a 3-methylcyclohexyl group. This compound is often used in various scientific research applications due to its unique chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-Methylcyclohexyl)piperazine dihydrochloride typically involves the reaction of 3-methylcyclohexylamine with piperazine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and may require the use of a catalyst to facilitate the reaction. The resulting product is then purified and converted to its dihydrochloride salt form by treatment with hydrochloric acid .

Industrial Production Methods

On an industrial scale, the production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of larger reaction vessels, continuous flow reactors, and automated purification systems to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

1-(3-Methylcyclohexyl)piperazine dihydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1-(3-Methylcyclohexyl)piperazine dihydrochloride has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 1-(3-Methylcyclohexyl)piperazine dihydrochloride involves its interaction with specific molecular targets, such as receptors or enzymes. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways and molecular targets involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 1-(2-Methylcyclohexyl)piperazine dihydrochloride
  • 1-(4-Methylcyclohexyl)piperazine dihydrochloride
  • 1-(3-Ethylcyclohexyl)piperazine dihydrochloride

Uniqueness

1-(3-Methylcyclohexyl)piperazine dihydrochloride is unique due to its specific substitution pattern on the cyclohexyl ring, which can influence its chemical reactivity and biological activity. This makes it distinct from other similar compounds and valuable for specific research applications .

Properties

IUPAC Name

1-(3-methylcyclohexyl)piperazine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H22N2.2ClH/c1-10-3-2-4-11(9-10)13-7-5-12-6-8-13;;/h10-12H,2-9H2,1H3;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PSERMAHGJPFIMP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCC(C1)N2CCNCC2.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H24Cl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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